1-Chloro-3-propoxybenzene

Lipophilicity Partition coefficient Drug design

1-Chloro-3-propoxybenzene (CAS 51241-31-7) is an aromatic chlorinated ether with molecular formula C₉H₁₁ClO and molecular weight 170.64 g/mol. The compound features a chlorine substituent at the 1-position and a propoxy (-O-CH₂-CH₂-CH₃) group at the 3-position (meta configuration) on the benzene ring.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 51241-31-7
Cat. No. B3042126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-propoxybenzene
CAS51241-31-7
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H11ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
InChIKeyJDJIOQZPGMROOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-propoxybenzene (CAS 51241-31-7) Procurement Guide: Core Properties and Structural Baseline


1-Chloro-3-propoxybenzene (CAS 51241-31-7) is an aromatic chlorinated ether with molecular formula C₉H₁₁ClO and molecular weight 170.64 g/mol . The compound features a chlorine substituent at the 1-position and a propoxy (-O-CH₂-CH₂-CH₃) group at the 3-position (meta configuration) on the benzene ring . Calculated physicochemical properties include LogP values of 3.13-3.6 and topological polar surface area (TPSA) of 9.2 Ų . Commercial availability includes standard purities of 95-98% from multiple suppliers, with product specifications including NMR, HPLC, and GC quality control documentation .

Why Generic Substitution of 1-Chloro-3-propoxybenzene (CAS 51241-31-7) with Analogs Introduces Uncontrolled Variability


Substituting 1-Chloro-3-propoxybenzene with structurally similar analogs is not functionally equivalent due to quantifiable differences in key molecular properties that govern reactivity, partitioning behavior, and downstream synthetic outcomes. The meta-substitution pattern confers distinct electronic and steric properties compared to para-isomers such as 1-Chloro-4-propoxybenzene (CAS 33382-58-0) [1]. The chlorine substituent provides different leaving group kinetics relative to bromo-analogs like 1-Bromo-3-propoxybenzene (CAS 149557-17-5), where C-Br bond dissociation energy is approximately 15-20 kcal/mol lower than C-Cl . Additionally, the three-carbon propoxy chain length affects LogP and conformational flexibility in quantitatively distinct ways from methoxy (C₁) or ethoxy (C₂) homologs, impacting solubility and membrane partitioning in biological applications. These differences manifest in altered reaction yields, impurity profiles, and reproducibility of synthetic protocols—critical considerations for procurement decisions in research and scale-up contexts.

1-Chloro-3-propoxybenzene (CAS 51241-31-7): Quantified Differentiation Evidence Versus Analogs and In-Class Candidates


LogP Differentiation: 1-Chloro-3-propoxybenzene Versus 1-Chloro-4-propoxybenzene (Para Isomer)

The meta-substituted 1-Chloro-3-propoxybenzene exhibits a calculated LogP value of 3.13, which differs from the para-isomer 1-Chloro-4-propoxybenzene (CAS 33382-58-0) with a calculated LogP of 3.1288 [1]. Although numerically close, the meta versus para substitution pattern influences the compound's electronic distribution and interaction with biological membranes and chromatographic stationary phases. This subtle but measurable difference can affect retention times in reversed-phase HPLC method development and partitioning behavior in biphasic reaction systems .

Lipophilicity Partition coefficient Drug design

Rotatable Bond Count: 1-Chloro-3-propoxybenzene Versus 1-Chloro-3-methoxybenzene

1-Chloro-3-propoxybenzene contains three rotatable bonds, whereas the methoxy homolog 1-Chloro-3-methoxybenzene (CAS 2845-89-8) contains only two rotatable bonds [1]. This quantitative difference in conformational degrees of freedom translates to measurable differences in molecular flexibility and entropy of binding in target engagement scenarios. The propoxy chain provides an extended reach of the oxygen atom relative to the aromatic core compared to the methoxy group, which affects both steric accessibility of the chlorine leaving group and the compound's three-dimensional pharmacophore presentation .

Conformational flexibility Molecular design Bioisosterism

Leaving Group Reactivity: Chloro Versus Bromo Analog in Nucleophilic Substitution

The C-Cl bond in 1-Chloro-3-propoxybenzene provides a leaving group with higher activation energy for nucleophilic aromatic substitution (SNAr) compared to the C-Br bond in 1-Bromo-3-propoxybenzene (CAS 149557-17-5) . Bond dissociation energy (BDE) for Ar-Cl is approximately 95-97 kcal/mol, whereas Ar-Br BDE is approximately 79-81 kcal/mol [1]. This ~16 kcal/mol difference (approximately 17% lower for Br) translates to significantly faster reaction kinetics with bromo analogs under identical conditions, making the chloro compound the preferred choice when controlled, stepwise reactivity is required or when brominated byproducts are undesirable in downstream applications .

Nucleophilic substitution Reaction kinetics Synthetic intermediate

Topological Polar Surface Area (TPSA) Differentiation Versus Extended Alkoxy Analogs

1-Chloro-3-propoxybenzene has a calculated topological polar surface area (TPSA) of 9.2 Ų . This value is identical to the TPSA of its para-isomer (9.23 Ų) and comparable to that of positional isomers with the same oxygen substitution pattern [1]. The TPSA value is substantially below the 140 Ų threshold generally associated with poor oral bioavailability in drug-like molecules, suggesting favorable passive membrane permeability characteristics. This low TPSA value is a direct consequence of the single ether oxygen contributing minimally to polar surface area, with the chlorine atom contributing zero to TPSA under standard calculation algorithms . In contrast, analogs containing additional heteroatoms (e.g., 1-Chloro-3-(3-chloropropoxy)benzene) or different functional groups would present measurably higher TPSA values.

Membrane permeability Bioavailability ADME prediction

Commercial Purity and QC Documentation: Differentiated Procurement Value Proposition

1-Chloro-3-propoxybenzene (CAS 51241-31-7) is commercially available with documented purity specifications of 95% minimum from multiple established suppliers, with select vendors offering 98% purity grades . Suppliers provide batch-specific quality control documentation including NMR spectroscopy, HPLC chromatograms, and GC analysis . This level of analytical documentation is not uniformly available across all chloropropoxybenzene analogs and positional isomers. The compound has a defined MDL number (MFCD20390265) and established SMILES/InChIKey identifiers (JDJIOQZPGMROOT-UHFFFAOYSA-N), facilitating unambiguous substance identification for regulatory and publication compliance . In contrast, analogs such as 1-Chloro-2-propoxybenzene (ortho-isomer) have limited commercial availability and less established QC documentation infrastructure.

Quality control Analytical standards Procurement specification

Physicochemical Storage and Handling Stability Profile Differentiation

1-Chloro-3-propoxybenzene is classified as non-hazardous for DOT/IATA transportation and requires standard storage conditions of cool, dry environment at ambient temperature . This stability profile differentiates the compound from more reactive analogs such as 1-Chloro-3-(3-chloropropoxy)benzene which contains an additional electrophilic site, or from the bromo analog which exhibits greater sensitivity to light and thermal conditions . The compound has zero hydrogen bond donors and one hydrogen bond acceptor, contributing to its inertness toward moisture sensitivity and oxidation under standard laboratory storage conditions . Long-term storage specifications do not require refrigeration or inert atmosphere protection .

Stability Storage conditions Supply chain management

1-Chloro-3-propoxybenzene (CAS 51241-31-7): Evidence-Based Application Scenarios for Research and Industrial Procurement


Pharmaceutical Intermediate: Scaffold for Controlled SNAr-Based Derivatization

1-Chloro-3-propoxybenzene serves as a versatile pharmaceutical intermediate where the meta-substituted chlorine provides a site for nucleophilic aromatic substitution (SNAr) with controlled reactivity . The chloro leaving group offers higher activation energy compared to bromo analogs, enabling chemoselective transformations in the presence of other reactive functional groups . The propoxy chain provides lipophilic character (LogP ≈ 3.1-3.6) that can be tuned through subsequent modifications, making this compound a suitable starting material for medicinal chemistry programs targeting CNS-penetrant molecules or lipid-interacting pharmacophores .

Analytical Reference Standard and Method Development

The availability of 1-Chloro-3-propoxybenzene with documented 95-98% purity and comprehensive QC data (NMR, HPLC, GC) supports its use as an analytical reference standard . The defined physicochemical properties—including exact mass 170.0498427 Da, TPSA 9.2 Ų, and three rotatable bonds—provide reproducible benchmarks for chromatographic method development . The meta-substitution pattern yields distinct retention characteristics versus para-isomers, making this compound valuable for isomer-specific analytical method validation in quality control environments .

Materials Science: Polymer Precursor and Functional Monomer

1-Chloro-3-propoxybenzene's bifunctional nature (aromatic chloride plus ether linkage) makes it a candidate building block for specialty polymer synthesis . The chloro substituent can participate in cross-coupling reactions (e.g., Ullmann-type, Buchwald-Hartwig) to generate extended aromatic systems, while the propoxy ether provides a flexible spacer and potential site for further functionalization . The compound's ambient storage stability and non-hazardous shipping classification facilitate material science research workflows without requiring specialized handling infrastructure .

SAR and Bioisostere Exploration in Drug Discovery

The quantifiable molecular properties of 1-Chloro-3-propoxybenzene—specifically its three rotatable bonds, TPSA of 9.2 Ų, and calculated LogP range of 3.1-3.6—provide a defined baseline for systematic structure-activity relationship (SAR) studies . Compared to the methoxy analog (two rotatable bonds, LogP ≈ 2.5) and ethoxy analog, the propoxy group confers incrementally greater lipophilicity and conformational flexibility, allowing researchers to probe the contribution of alkyl chain length to target binding and physicochemical properties . This graduated property set supports rational bioisostere design and scaffold optimization in medicinal chemistry campaigns .

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